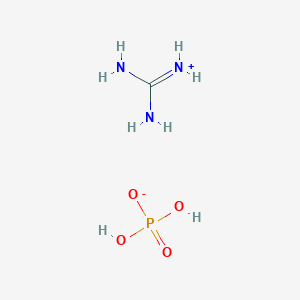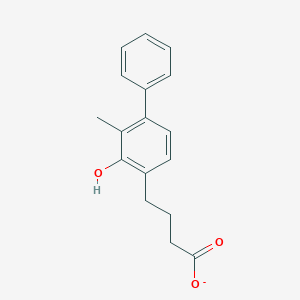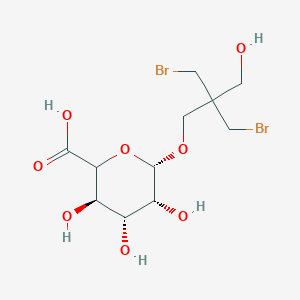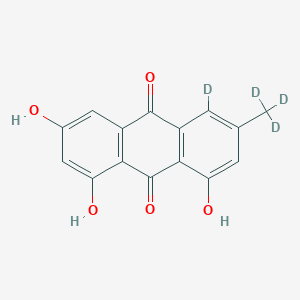
Guanidinium dihydrogen phosphate
Vue d'ensemble
Description
Guanidinium dihydrogen phosphate is a compound with the CAS Number: 5423-22-3 . It is a phosphoric acid compound with guanidine (1:1) and has a molecular weight of 157.07 . The IUPAC name is phosphoric acid compound with guanidine (1:1) .
Synthesis Analysis
A semi-organic nonlinear optical diguanidinum hydrogen phosphate monohydrate (G2HP) single crystal was synthesized by slow solvent evaporation technique . The solubility of the synthesized material has been determined for various temperatures using water as solvent .
Molecular Structure Analysis
The InChI code for Guanidinium dihydrogen phosphate is 1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) . The molecular formula is CH8N3O4P .
Physical And Chemical Properties Analysis
Guanidinium dihydrogen phosphate has a molecular weight of 157.07 . It has a density of 1.55g/cm3 . The melting point is 247-250°C (dec.) .
Applications De Recherche Scientifique
Flame Retardant for Wood
GDP, when combined with zinc borate (ZB), can be used to modify wood via microwave-ultrasonic impregnation, resulting in improved flame retardancy and thermal stability . The treated wood samples show better performance in fire retardancy with the limiting oxygen index (LOI) value increasing to 47.8%. The results of thermogravimetric analysis (TGA) indicate the outstanding thermal stability of the wood .
Flame Retardant for Cotton
GDP-based formulations have been used as flame retardants for cotton. When combined with a resin (melamine) or with 3-amino propylethoxysilane (APS), these formulations raise the limiting oxygen index (LOI) higher than 30 vol.%, indicating good flame-retardant properties . In particular, the formulation based on a mixture of APS, GDP, and melamine offers good flame retardancy on cotton and gives M1 classification after a soaking test .
Cellular Uptake
The guanidinium group in GDP has been found to enhance cellular uptake. It forms two strong parallel hydrogen bonds with biologically relevant counterparts, generating a more favorable hydrogen bond alignment compared to ammonium groups . This property makes GDP a useful compound in the field of drug delivery, where efficient cellular uptake of drugs is often a key challenge .
Mécanisme D'action
Target of Action
Guanidinium-rich molecules, such as Guanidinium Dihydrogen Phosphate, primarily target the plasma membrane of cells . They interact with multiple negatively charged plasma membrane groups . Guanidinium groups have high affinities and selectivities for phosphates and arsenates over other anions .
Mode of Action
Guanidinium Dihydrogen Phosphate interacts with its targets through charge pairing and hydrogen bonding . The guanidinium groups bind the phosphate tightly . The interaction with softer ions such as phosphates and sulfates is facilitated by delocalization of the positive charge in the guanidinium group . This interaction leads to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .
Biochemical Pathways
The biochemical pathways affected by Guanidinium Dihydrogen Phosphate involve the translocation of biomolecules across the plasma membrane . This process is energy-independent and non-endocytotic, allowing the compound to gain free access to the cytosol and nucleus .
Pharmacokinetics
The pharmacokinetics of Guanidinium Dihydrogen Phosphate involve its rapid absorption and distribution within the cell . The compound enters living cells efficiently in a non-endocytic, energy-independent manner
Result of Action
The result of the action of Guanidinium Dihydrogen Phosphate is the efficient cellular uptake and delivery of bioactive cargos through biological barriers . This includes the transport of a wide range of cargos, including drugs and biomarkers .
Action Environment
The action of Guanidinium Dihydrogen Phosphate is influenced by environmental factors such as the pH gradient of the cell membrane and the presence of fatty acids . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, facilitating the transport of arginine-rich peptides toward the cell interior . On the cytosolic side, the fatty acids become protonated, releasing the peptides and resealing the channel .
Safety and Hazards
Guanidinium dihydrogen phosphate should not be released into the environment . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Relevant Papers
Guanidinium dihydrogen phosphate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), and others .
Propriétés
IUPAC Name |
diaminomethylideneazanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDGDWODCGBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-23-4, 38848-02-1, 5423-22-3 | |
| Record name | Guanidine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201036309 | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1763-07-1, 5423-22-3 | |
| Record name | Guanidinium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/no-structure.png)






![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)



